6-Phenyl-5H-pyrrolo[3,2-d]pyrimidine
Overview
Description
6-Phenyl-5H-pyrrolo[3,2-d]pyrimidine is a nitrogen-containing heterocyclic compound that features a pyrrolopyrimidine core structure. This compound is of interest in various fields of chemistry, biology, and medicine due to its unique structural and chemical properties.
Mechanism of Action
Target of Action
Similar compounds, such as pyrrolopyrazine derivatives, have been known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory effects .
Biochemical Pathways
Compounds with similar structures have been shown to impact a variety of biological pathways, including those involved in inflammation, microbial growth, and tumor progression .
Pharmacokinetics
The lipophilicity of similar compounds allows them to easily diffuse into cells , which could impact the bioavailability of 6-Phenyl-5H-pyrrolo[3,2-d]pyrimidine.
Result of Action
Similar compounds have been shown to have a variety of effects, including inhibiting the growth of microbes, reducing inflammation, and inhibiting tumor progression .
Biochemical Analysis
Biochemical Properties
6-Phenyl-5H-pyrrolo[3,2-d]pyrimidine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. Notably, this compound has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can modulate signaling pathways that are critical for cell growth and proliferation .
In addition to kinase inhibition, this compound has been found to interact with nucleic acids, potentially acting as a DNA or RNA alkylator. This interaction can lead to the formation of covalent bonds with nucleic acid bases, thereby affecting the replication and transcription processes .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for anticancer therapy . By inhibiting key kinases involved in cell signaling pathways, this compound disrupts the normal progression of the cell cycle, leading to the accumulation of cells in specific phases and ultimately triggering programmed cell death .
Furthermore, this compound influences gene expression by modulating transcription factors and other regulatory proteins. This modulation can result in altered expression of genes involved in cell growth, differentiation, and metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of kinase activity. By binding to the active site of kinases, this compound prevents the transfer of phosphate groups to target substrates, thereby blocking the downstream signaling pathways that promote cell proliferation and survival .
Additionally, this compound can form covalent bonds with nucleic acids, leading to the alkylation of DNA or RNA bases. This alkylation can cause mutations, strand breaks, and other forms of DNA damage, ultimately impairing the replication and transcription processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The stability of this compound is a critical factor in its effectiveness. Studies have shown that this compound remains stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to this compound has been associated with sustained inhibition of cell proliferation and induction of apoptosis in cancer cell lines .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss, organ damage, and hematological abnormalities have been observed . These findings highlight the importance of optimizing the dosage to achieve a balance between therapeutic efficacy and safety.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . The enzymes responsible for these metabolic transformations include cytochrome P450 oxidases and transferases . These metabolic processes can influence the bioavailability and clearance of the compound, thereby affecting its overall pharmacokinetic profile.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can cross cell membranes through passive diffusion and active transport mechanisms. Once inside the cell, it can accumulate in specific organelles, such as the nucleus and mitochondria, where it exerts its biological effects .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound has been found to localize predominantly in the nucleus, where it interacts with DNA and RNA . Additionally, it can be targeted to other subcellular compartments, such as the mitochondria, through specific targeting signals and post-translational modifications . These localization patterns are essential for understanding the precise mechanisms by which this compound exerts its effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Phenyl-5H-pyrrolo[3,2-d]pyrimidine typically involves cyclization reactions, ring annulation, and cycloaddition processes. One common method is the reaction of phenylhydrazine with a suitable pyrimidine derivative under acidic conditions. The reaction conditions often require the use of strong acids and high temperatures to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 6-Phenyl-5H-pyrrolo[3,2-d]pyrimidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.
Major Products Formed:
Oxidation: Oxidation reactions can lead to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions typically yield the corresponding amines or other reduced forms.
Scientific Research Applications
6-Phenyl-5H-pyrrolo[3,2-d]pyrimidine has found applications in several areas of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Derivatives of this compound are being explored for their therapeutic potential in treating various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
6-Phenyl-5H-pyrrolo[3,2-d]pyrimidine is structurally similar to other pyrrolopyrimidine derivatives, such as 4-(Butylamino)-2-methyl-5H-pyrrolo[3,2-d]pyrimidine and 6-Phenyl-1H-pyrrolo[3,2-d]pyrimidine-2,4-diol. These compounds share the pyrrolopyrimidine core but differ in their substituents and functional groups, leading to variations in their biological activities and applications.
List of Similar Compounds
4-(Butylamino)-2-methyl-5H-pyrrolo[3,2-d]pyrimidine
6-Phenyl-1H-pyrrolo[3,2-d]pyrimidine-2,4-diol
5H-Pyrrolo[2,3-d]pyrimidine derivatives
Properties
IUPAC Name |
6-phenyl-5H-pyrrolo[3,2-d]pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3/c1-2-4-9(5-3-1)10-6-11-12(15-10)7-13-8-14-11/h1-8,15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKQJGSWCBOGJPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=NC=NC=C3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70717219 | |
Record name | 6-Phenyl-5H-pyrrolo[3,2-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70717219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1173285-69-2 | |
Record name | 6-Phenyl-5H-pyrrolo[3,2-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70717219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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